2-[(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-[(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide is 350.07588479 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of N2-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key physiological pathways .
Mode of Action
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide interacts with its targets through a covalent bond formation . The compound inactivates the cysteine proteases by adding to the cysteinate residue of the active site . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
The compound’s interaction with cysteine proteases affects various biochemical pathways. The inhibition of these enzymes can lead to the disruption of protein degradation and regulation of physiological pathways . .
Result of Action
The result of the compound’s action is the inhibition of cysteine proteases , leading to potential disruption in the physiological processes regulated by these enzymes . This inhibition could have therapeutic implications, particularly in conditions where the activity of cysteine proteases is implicated.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-6-8-15(9-7-12)23(20,21)17-11-16(19)18-13-4-3-5-14(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHKOMPBGPEJNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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